molecular formula C28H27N3O B11986751 4,5,6,7-Tetrahydro-7,8,8-trimethyl-N-2-naphthalenyl-1-phenyl-4,7-methano-1H-indazole-3-carboxamide CAS No. 325745-63-9

4,5,6,7-Tetrahydro-7,8,8-trimethyl-N-2-naphthalenyl-1-phenyl-4,7-methano-1H-indazole-3-carboxamide

Cat. No.: B11986751
CAS No.: 325745-63-9
M. Wt: 421.5 g/mol
InChI Key: GKLCNHNCVRIBJJ-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes and reaction conditions for RCL R553360 are not extensively documented in the available literature. it is typically synthesized through a series of organic reactions involving the formation of carbon-nitrogen and carbon-oxygen bonds.

Chemical Reactions Analysis

RCL R553360 undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and Lewis acids (e.g., aluminum chloride). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

RCL R553360 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of RCL R553360 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways.

Comparison with Similar Compounds

RCL R553360 can be compared with other similar compounds, such as:

  • RCL R553336
  • RCL R553352
  • RCL R553387
  • RCL R553379
  • RCL R553344
  • RCL R153362
  • RCL S18350
  • RCL S18210
  • RCL S18326
  • RCL S18237

These compounds share similar structural features and may have comparable applications in scientific research.

Properties

CAS No.

325745-63-9

Molecular Formula

C28H27N3O

Molecular Weight

421.5 g/mol

IUPAC Name

1,10,10-trimethyl-N-naphthalen-2-yl-3-phenyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide

InChI

InChI=1S/C28H27N3O/c1-27(2)22-15-16-28(27,3)25-23(22)24(30-31(25)21-11-5-4-6-12-21)26(32)29-20-14-13-18-9-7-8-10-19(18)17-20/h4-14,17,22H,15-16H2,1-3H3,(H,29,32)

InChI Key

GKLCNHNCVRIBJJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C3=C2C(=NN3C4=CC=CC=C4)C(=O)NC5=CC6=CC=CC=C6C=C5)C)C

Origin of Product

United States

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